3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one
Description
This compound is a coumarin derivative featuring a 1,2,4-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group at position 3 and a methoxy group at position 7 of the coumarin core.
Properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c1-24-13-6-4-11-8-14(20(23)27-16(11)10-13)19-21-18(22-28-19)12-5-7-15(25-2)17(9-12)26-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERKAECTBQHQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This step involves the condensation of a suitable phenol derivative with an appropriate aldehyde under acidic conditions to form the chromen-2-one core.
Introduction of the 3,4-Dimethoxyphenyl Group: The chromen-2-one core is then subjected to a Friedel-Crafts acylation reaction with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the 1,2,4-Oxadiazole Ring: The final step involves the cyclization of the intermediate product with a suitable nitrile oxide precursor under basic conditions to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents such as sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ether derivatives.
Scientific Research Applications
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and oxidative damage.
Comparison with Similar Compounds
Research Implications and Gaps
- Yields for oxadiazole-containing compounds are generally lower (30–55%) than non-oxadiazole derivatives .
- Pharmacological Potential: While the oxadiazole group is associated with kinase inhibition or antimicrobial activity in other systems , specific data for the target compound are lacking.
- Electronic and Steric Profiles : The 3,4-dimethoxyphenyl group offers electron-donating effects that may enhance interaction with aromatic residues in biological targets, contrasting with trifluoromethyl or phenyl substituents .
Biological Activity
The compound 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one is a novel derivative that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the class of 1,3,4-oxadiazoles , which are known for their diverse biological activities. The specific structure includes a chromenone moiety and an oxadiazole ring, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O7 |
| Molecular Weight | 440.41 g/mol |
| CAS Number | 1775439-98-9 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms, including:
- Inhibition of Proliferation : The compound exhibited significant cytotoxicity against several cancer cell lines. For example:
-
Mechanisms of Action : The mechanisms by which oxadiazole derivatives exert their anticancer effects include:
- Inhibition of Key Enzymes : Compounds have been shown to target enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation .
- Induction of Apoptosis : The presence of specific functional groups enhances the ability of these compounds to induce apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the oxadiazole and chromenone scaffolds can significantly affect biological activity. Key findings include:
- The presence of electron-donating groups on the phenyl ring enhances cytotoxicity.
- Substituents at specific positions on the oxadiazole ring can increase binding affinity to target enzymes .
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Study on Oxadiazole Derivatives : A study synthesized various 1,3,4-oxadiazole derivatives and evaluated their anticancer activity against different cell lines. The results indicated that certain substitutions led to enhanced potency compared to standard chemotherapeutics like doxorubicin .
- Mechanism-Based Approaches : Research focused on understanding how these compounds interact with cellular targets revealed that they could effectively inhibit telomerase activity and other key pathways involved in tumor growth .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one?
- Methodological Answer : A reliable approach involves cyclocondensation of 4-oxochromane-2-carboxylic acids with amidoximes in dimethylformamide (DMF), using 1,1'-carbonyldiimidazole (CDI) as an activating agent. This method yields 65–85% of the target compound after simple purification (e.g., recrystallization). The oxadiazole ring formation is critical; monitor reaction progress via TLC (ethyl acetate/hexane, 3:1) and confirm completion by FT-IR (loss of carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Based on structurally related coumarin derivatives, adhere to GHS hazard classifications:
- H302 (harmful if swallowed): Use fume hoods and avoid ingestion.
- H315/H319 (skin/eye irritation): Wear nitrile gloves and safety goggles.
- H335 (respiratory tract irritation): Use respiratory protection in poorly ventilated areas.
Store in sealed containers at 2–8°C, segregated from oxidizers. Conduct risk assessments using SDS templates from analogous compounds (e.g., CAS 4712-12-3) .
Q. Which analytical techniques are optimal for confirming structural integrity and purity?
- Methodological Answer :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid (retention time ~12–14 min; UV detection at 254 nm).
- NMR : Key signals include δ 6.8–7.5 ppm (aromatic protons), δ 3.8–4.0 ppm (methoxy groups), and δ 8.3–8.5 ppm (oxadiazole C-H).
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 395.1012 (calculated for C₂₁H₁₇N₂O₆) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?
- Methodological Answer : Use SHELXT for automated space-group determination from single-crystal diffraction data. Key parameters:
- Radiation : Mo-Kα (λ = 0.71073 Å).
- Refinement : Full-matrix least-squares on F² with anisotropic displacement parameters.
- Validation : Check R-factor convergence (<5%) and residual electron density (<0.5 eÅ⁻³). Compare with published oxadiazole-coumarin structures (e.g., CCDC entries) to identify packing motifs influenced by methoxy substituents .
Q. How can contradictory biological activity data across studies be systematically addressed?
- Methodological Answer :
- Assay Standardization : Replicate assays under controlled conditions (e.g., cell line: HEK-293; IC₅₀ determination via MTT assay).
- Structural Analog Comparison : Compare activity with 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl) derivatives (e.g., CAS 1133819-87-0) to isolate oxadiazole-specific effects .
- Computational Modeling : Perform molecular docking (AutoDock Vina) against target receptors (e.g., COX-2) to rationalize potency variations due to substituent orientation .
Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer :
- Solubility Enhancement : Synthesize prodrugs via esterification of the 7-methoxy group (e.g., acetate prodrugs; monitor hydrolysis kinetics in simulated gastric fluid).
- Metabolic Stability : Conduct microsomal assays (human liver microsomes, NADPH cofactor) to identify vulnerable sites (e.g., oxadiazole ring). Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
Q. How does the 1,2,4-oxadiazole moiety influence electronic properties and bioactivity?
- Methodological Answer :
- DFT Calculations : Compute HOMO-LUMO gaps (Gaussian 09; B3LYP/6-31G**) to correlate electron density with antioxidant activity.
- SAR Studies : Synthesize analogs replacing oxadiazole with 1,3,4-thiadiazole; compare IC₅₀ in kinase inhibition assays. The oxadiazole’s electronegativity enhances π-π stacking with receptor aromatic residues .
Key Research Notes
- Synthetic Challenges : Oxadiazole cyclization requires strict anhydrous conditions to avoid hydrolysis. Use molecular sieves (3Å) in DMF .
- Structural Confirmation : X-ray data should resolve ambiguity between 1,2,4-oxadiazole and isomeric 1,3,4-oxadiazole configurations .
- Biological Relevance : The 3,4-dimethoxyphenyl group enhances blood-brain barrier permeability in murine models, suggesting neuropharmacological potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
